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Compound of Interest

Compound Name: Methyl 2-bromotetradecanoate

Cat. No.: B018100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for Methyl 2-
bromotetradecanoate against its unsubstituted analog, Methyl tetradecanoate, and a shorter-

chain counterpart, Methyl 2-bromohexanoate. The inclusion of these alternatives offers a clear

perspective on the influence of the bromine substituent and alkyl chain length on the spectral

characteristics. All quantitative data is summarized in structured tables for straightforward

comparison. Detailed experimental protocols for the acquisition of the cited spectral data are

also provided.

Spectral Data Comparison
The following tables summarize the key spectral data for Methyl 2-bromotetradecanoate
(predicted), Methyl tetradecanoate (experimental), and Methyl 2-bromohexanoate

(experimental).
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Compound
Chemical Shift

(δ) ppm
Multiplicity Integration Assignment

Methyl 2-

bromotetradecan

oate (Predicted)

~4.25 Triplet 1H CH-Br

3.75 Singlet 3H O-CH₃

~2.05 Multiplet 2H
CH₂ adjacent to

CH-Br

1.20-1.40 Multiplet 20H -(CH₂)₁₀-

0.88 Triplet 3H Terminal CH₃

Methyl

tetradecanoate

(Experimental)

3.67 Singlet 3H O-CH₃

2.30 Triplet 2H α-CH₂

1.62 Quintet 2H β-CH₂

1.20-1.40 Multiplet 20H -(CH₂)₁₀-

0.88 Triplet 3H Terminal CH₃

Methyl 2-

bromohexanoate

(Experimental)

4.21 Triplet 1H CH-Br

3.76 Singlet 3H O-CH₃

2.00-2.15 Multiplet 2H
CH₂ adjacent to

CH-Br

1.40-1.55 Multiplet 2H -CH₂-

0.92 Triplet 3H Terminal CH₃

¹³C NMR Spectral Data (Predicted vs. Experimental, 125
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Compound Chemical Shift (δ) ppm Assignment

Methyl 2-bromotetradecanoate

(Predicted)
~170 C=O

~52 O-CH₃

~45 CH-Br

~34 CH₂ adjacent to CH-Br

22-32 -(CH₂)₁₀-

~14 Terminal CH₃

Methyl tetradecanoate

(Experimental)
174.3 C=O

51.4 O-CH₃

34.1 α-CH₂

22.7-31.9 -(CH₂)₁₁-

14.1 Terminal CH₃

Methyl 2-bromohexanoate

(Experimental)
170.2 C=O

52.8 O-CH₃

46.1 CH-Br

33.8 CH₂ adjacent to CH-Br

26.5 -CH₂-

22.0 -CH₂-

13.7 Terminal CH₃

Mass Spectrometry Data (EI-MS)
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Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

Methyl 2-bromotetradecanoate

(Predicted)
320/322 (isotopes)

241 (M-Br), 289/291 (M-

OCH₃), 59 (COOCH₃)

Methyl tetradecanoate

(Experimental)
242

211 (M-OCH₃), 199, 143, 87,

74 (McLafferty rearrangement)

Methyl 2-bromohexanoate

(Experimental)
208/210 (isotopes)

129 (M-Br), 177/179 (M-

OCH₃), 59 (COOCH₃)

IR Spectral Data (cm⁻¹)
Compound C=O Stretch C-O Stretch C-H Stretch C-Br Stretch

Methyl 2-

bromotetradecan

oate (Predicted)

~1740 ~1170 2850-2960 ~650

Methyl

tetradecanoate

(Experimental)

1742 1169 2853, 2924 -

Methyl 2-

bromohexanoate

(Experimental)

1739 1165 2860-2960 658

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.

Actual experimental conditions may vary.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the fatty acid methyl ester is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
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¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: -10 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification. A dilute solution of the analyte in a

volatile organic solvent (e.g., hexane or dichloromethane) is injected.

Gas Chromatography Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.
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Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

Carrier Gas: Helium.

Mass Spectrometry Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-500.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

3. Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the functional groups present in the molecule.

Visualization of Workflow
The following diagram illustrates the logical workflow for the acquisition and comparative

analysis of spectral data for fatty acid methyl esters.
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Caption: Workflow for spectral data acquisition and comparative analysis.

To cite this document: BenchChem. [A Comparative Guide to the Spectral Data of Methyl 2-
bromotetradecanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018100#spectral-data-comparison-for-methyl-2-
bromotetradecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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